molecular formula C9H6N2OS B13184256 5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde

5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde

Cat. No.: B13184256
M. Wt: 190.22 g/mol
InChI Key: XKPJXUPZUSNXTD-UHFFFAOYSA-N
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Description

5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyridine ring. The thiazole ring consists of a five-membered ring containing sulfur and nitrogen atoms, while the pyridine ring is a six-membered ring with a nitrogen atom.

Preparation Methods

The synthesis of 5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the pyridine ring . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels .

Chemical Reactions Analysis

5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. For instance, it can bind to enzymes and receptors, modulating their activity. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in these interactions, affecting biochemical pathways and cellular processes . Specific pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

5-(1,2-thiazol-3-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H6N2OS/c12-6-7-3-8(5-10-4-7)9-1-2-13-11-9/h1-6H

InChI Key

XKPJXUPZUSNXTD-UHFFFAOYSA-N

Canonical SMILES

C1=CSN=C1C2=CN=CC(=C2)C=O

Origin of Product

United States

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